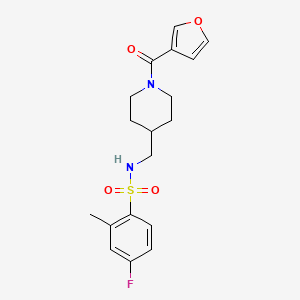
4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S and its molecular weight is 380.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound, characterized by a sulfonamide moiety, a fluorinated aromatic ring, and a piperidine derivative, has been the subject of various studies aimed at elucidating its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈FN₃O₃S
- Molecular Weight: 373.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the sulfonamide group is significant as sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Sulfanilamide | E. coli | 15 |
| 4-Fluoro derivative | S. aureus | 18 |
These findings suggest that the incorporation of fluorine may enhance the compound's potency against specific pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction. In vitro assays have demonstrated that:
- Cell Line: A431 (vulvar epidermal carcinoma)
- IC50 Value: 12 µM after 48 hours of exposure.
This suggests a promising avenue for further research into its potential as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to our compound. The results indicated that modifications at the para position (like fluorination) significantly impacted antibacterial activity.
Study Findings:
- Objective: To evaluate the antibacterial activity against common pathogens.
- Methodology: Disk diffusion method was employed.
- Results: The fluorinated derivatives showed enhanced activity compared to their non-fluorinated counterparts.
Study on Anticancer Mechanisms
Another study focused on the anticancer mechanisms of compounds similar to this compound. The study utilized flow cytometry to assess apoptosis rates in treated cancer cells.
Study Findings:
- Objective: To determine the mechanism of action in cancer cells.
- Methodology: Flow cytometry analysis post-treatment.
- Results: Increased apoptosis was observed, with a significant rise in caspase activation markers.
Properties
IUPAC Name |
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-10-16(19)2-3-17(13)26(23,24)20-11-14-4-7-21(8-5-14)18(22)15-6-9-25-12-15/h2-3,6,9-10,12,14,20H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUQNTWQSOOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














